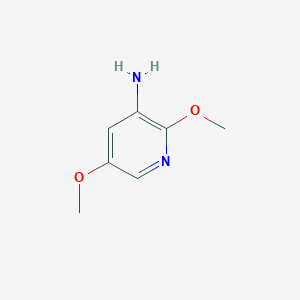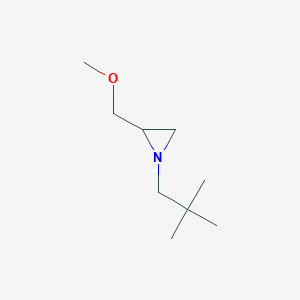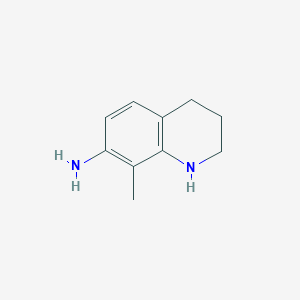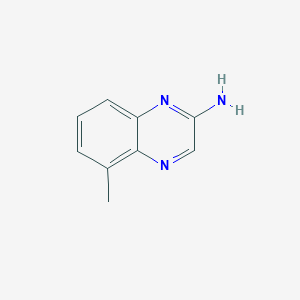
(3S,4S)-3-N-cyclopropylaminomethyl-4-fluoropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina es un compuesto quiral que presenta un anillo pirrolidínico sustituido con un grupo ciclopropilaminometil y un átomo de flúor.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 4-fluoropirrolidina y la ciclopropilamina.
Formación del intermedio: La 4-fluoropirrolidina se hace reaccionar con un grupo protector adecuado para proteger la funcionalidad de la amina. Este intermedio se somete entonces a una reacción de sustitución nucleofílica con ciclopropilamina para introducir el grupo ciclopropilaminometil.
Desprotección: El grupo protector se elimina en condiciones ácidas o básicas para obtener el producto final, (3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Utilizar catalizadores para aumentar las velocidades de reacción y la selectividad.
Selección de disolventes: Elegir disolventes apropiados para maximizar la solubilidad y la eficiencia de la reacción.
Purificación: Emplear técnicas como la cristalización, la destilación o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El átomo de flúor puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperaturas elevadas.
Reducción: Hidruro de litio y aluminio en éter anhidro a temperatura ambiente.
Sustitución: Nucleófilos como la azida de sodio en dimetilformamida a temperaturas elevadas.
Productos Principales
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de azidas u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
(3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas.
Estudios biológicos: Se utiliza en estudios para comprender la interacción de los compuestos quirales con los objetivos biológicos.
Aplicaciones industriales: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías implicadas pueden incluir:
Inhibición enzimática: El compuesto puede inhibir la actividad de las enzimas uniéndose a sus sitios activos.
Modulación de los receptores: Puede actuar como un agonista o un antagonista en los sitios receptores, influenciando las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos Similares
(3S,4R)-3-N-ciclopropilaminometil-4-fluoropirrolidina: Un estereoisómero con una disposición espacial diferente de los sustituyentes.
(3S,4S)-3-N-ciclopropilaminometil-4-cloropirrolidina: Un compuesto con un átomo de cloro en lugar de flúor.
(3S,4S)-3-N-ciclopropilaminometil-4-hidroxipirrolidina: Un compuesto con un grupo hidroxilo en lugar de flúor.
Singularidad
(3S,4S)-3-N-ciclopropilaminometil-4-fluoropirrolidina es único debido a la presencia de un grupo ciclopropilaminometil y un átomo de flúor en el anillo pirrolidínico. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la hace valiosa para aplicaciones específicas en química medicinal y síntesis orgánica.
Propiedades
Fórmula molecular |
C8H15FN2 |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
N-[[(3S,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8+/m0/s1 |
Clave InChI |
QZFXTAVCZYQMQZ-POYBYMJQSA-N |
SMILES isomérico |
C1CC1NC[C@@H]2CNC[C@H]2F |
SMILES canónico |
C1CC1NCC2CNCC2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)




![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)




